

Application Notes and Protocols for PE 22-28 In Vivo Studies

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Compound of Interest

Compound Name: PE 22-28
Cat. No.: B15584453

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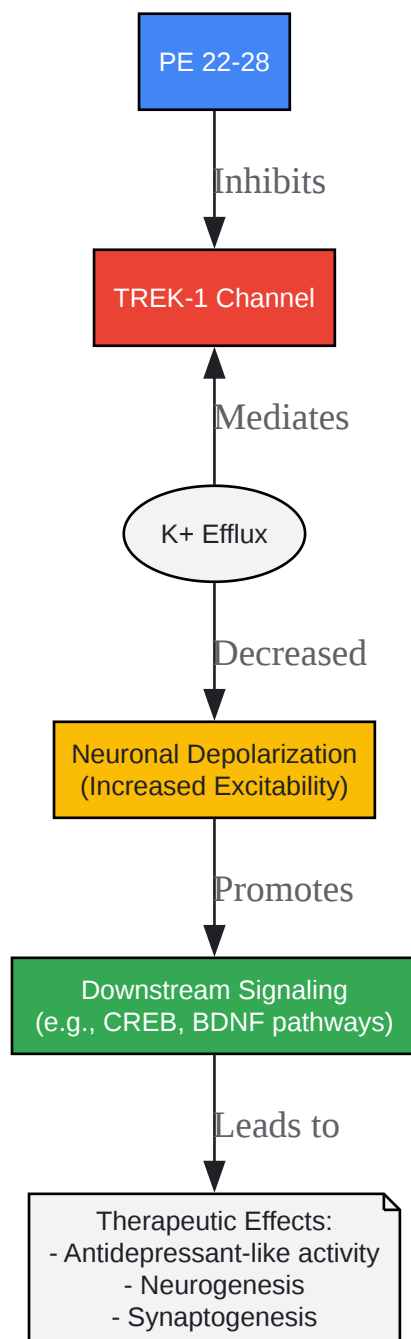
For Researchers, Scientists, and Drug Development Professionals

Abstract

PE 22-28 is a synthetic heptapeptide analog of spadin, a naturally occurring peptide that has shown significant antidepressant-like effects in preclinical studies.^{[1][2]} **PE 22-28** acts as a potent and highly selective antagonist of the TWIK-related potassium channel-1 (TREK-1).^{[1][2]} Inhibition of TREK-1 channels has been identified as a novel therapeutic strategy for depression, as it promotes neuronal excitability and induces neurogenesis and synaptogenesis.^{[1][2][3]} Notably, **PE 22-28** demonstrates a significantly higher affinity for TREK-1 and improved in vivo stability compared to its parent compound, spadin.^{[1][2]} These characteristics make **PE 22-28** a promising candidate for further investigation as a rapid-acting antidepressant. This document provides detailed protocols for in vivo studies in mice to assess the antidepressant-like, neurogenic, and synaptogenic effects of **PE 22-28**.

Mechanism of Action: TREK-1 Inhibition

PE 22-28 exerts its biological effects by directly binding to and inhibiting the TREK-1 potassium channel.^{[1][2]} TREK-1 is a two-pore domain potassium channel that contributes to the resting membrane potential of neurons. By blocking TREK-1, **PE 22-28** reduces potassium efflux, leading to neuronal depolarization and increased excitability. This enhanced neuronal activity is thought to trigger downstream signaling cascades that promote the expression of factors like Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB), which are crucial for neurogenesis and synaptic plasticity.^[4]



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Figure 1: Simplified signaling pathway of **PE 22-28** via TREK-1 inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on **PE 22-28** and its analogs.

Table 1: In Vitro Efficacy of **PE 22-28**

Compound	Target	IC ₅₀ (nM)	Reference
PE 22-28	TREK-1	0.12	[1] [2] [5]
Spadin (parent compound)	TREK-1	40-60	[1] [2] [5]

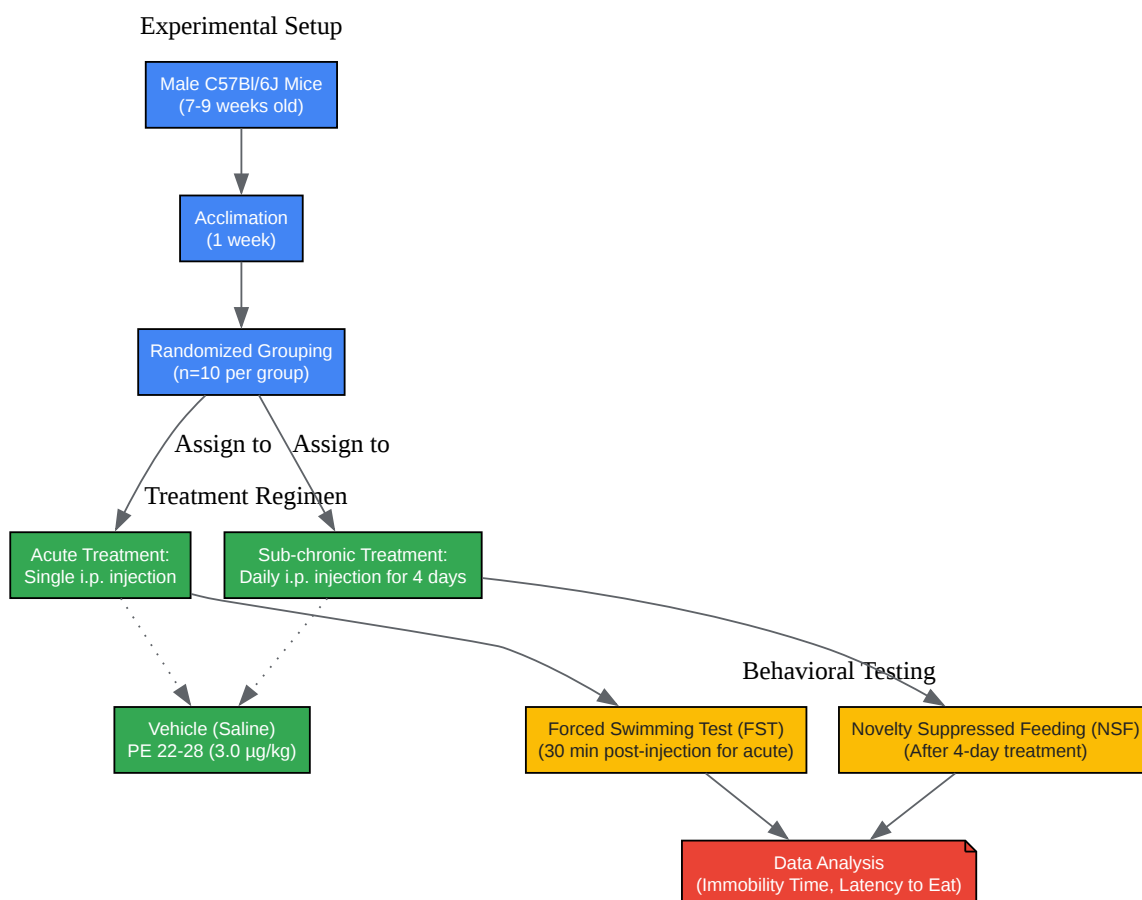
Table 2: In Vivo Behavioral Effects of **PE 22-28** in Mice

Test	Treatment Group	Dose (µg/kg, i.p.)	Outcome	% Change vs. Control	Reference
Forced Swimming Test	Saline	N/A	Immobility Time: 161.7 ± 6.49 s	N/A	[2]
PE 22-28	3.0	Immobility Time: 91.80 ± 6.1 s	↓ 43.2%	[2]	
Novelty Suppressed Feeding	Control (Corticosterone)	N/A	Latency to Eat: ~250 s	N/A	[2]
PE 22-28 (4-day)	3.0	Latency to Eat: ~150 s	↓ 40%	[2]	

Experimental Protocols

Assessment of Antidepressant-Like Activity in Mice

This protocol outlines two key behavioral tests to evaluate the antidepressant properties of **PE 22-28** in a mouse model.



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Figure 2: Workflow for assessing antidepressant-like activity of **PE 22-28**.

a) Forced Swimming Test (FST)

The FST is a widely used test to assess antidepressant efficacy by measuring the immobility time of mice in an inescapable water tank.[6]

- Materials:
 - **PE 22-28** peptide
 - Sterile 0.9% saline (vehicle)
 - Transparent cylindrical tank (25 cm height, 15 cm diameter)
 - Water at 24-26°C
 - Stopwatch or automated tracking software
 - Dry towels and a warming cage/lamp
- Procedure:
 - Drug Administration: Administer **PE 22-28** (3.0 µg/kg) or saline via intraperitoneal (i.p.) injection 30 minutes before the test.[\[2\]](#)
 - Test Environment: Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom or escape.[\[7\]](#)
 - Test Initiation: Gently place the mouse into the center of the water-filled cylinder.
 - Observation Period: Start the timer immediately. The test duration is 6 minutes.[\[6\]](#)
 - Scoring: Record the total time the mouse remains immobile during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.[\[8\]](#)
 - Post-Test Care: After 6 minutes, remove the mouse, gently dry it with a towel, and place it in a warm holding cage to prevent hypothermia before returning it to its home cage.
 - Data Analysis: Compare the mean immobility time between the **PE 22-28** treated group and the saline control group using an appropriate statistical test (e.g., Student's t-test). A significant reduction in immobility time indicates an antidepressant-like effect.[\[2\]](#)

b) Novelty Suppressed Feeding (NSF) Test

The NSF test assesses anxiety and antidepressant effects by measuring the latency of a food-deprived mouse to eat a food pellet in a novel, brightly lit arena.[1][2] This test is particularly sensitive to chronic or sub-chronic antidepressant treatment.[1]

- Materials:
 - Open field arena (e.g., 50x50x40 cm), brightly lit (~1000 lux)
 - A single food pellet (standard chow)
 - Filter paper or a small petri dish
 - Stopwatch
- Procedure:
 - Food Deprivation: Food-deprive the mice for 16-24 hours prior to the test, with free access to water.[9]
 - Treatment: Administer **PE 22-28** (3.0 µg/kg, i.p.) or saline daily for 4 consecutive days.[2] Conduct the test on the 5th day, 30-60 minutes after the final injection.
 - Test Setup: Place a single food pellet on a piece of white filter paper in the center of the brightly lit, novel arena.[9]
 - Test Initiation: Place the mouse in a corner of the arena.
 - Scoring: Start the stopwatch and measure the latency (time taken) for the mouse to take the first bite of the food pellet. The maximum test duration is typically 10 minutes.[9]
 - Home Cage Consumption: Immediately after the test, transfer the mouse to its home cage and measure the amount of food consumed in a 5-minute period to control for appetite effects.
 - Data Analysis: Compare the mean latency to eat between the treated and control groups. A significant decrease in latency suggests anxiolytic and/or antidepressant effects.[2]

Assessment of Neurogenesis

This protocol uses 5-bromo-2'-deoxyuridine (BrdU) labeling to quantify the proliferation of new cells in the hippocampus, a key marker of neurogenesis.[\[10\]](#)[\[11\]](#)

- Materials:
 - BrdU solution (e.g., 10 mg/mL in sterile saline)
 - Perfusion solutions: Phosphate-buffered saline (PBS) and 4% paraformaldehyde (PFA)
 - Cryostat or microtome
 - Microscope slides
 - Reagents for immunohistochemistry: HCl, boric buffer, blocking solution (e.g., 5% BSA in PBST), primary antibody (e.g., rat anti-BrdU), and fluorescent secondary antibody (e.g., Alexa Fluor 488 anti-rat).[\[10\]](#)
- Procedure:
 - Treatment: Administer **PE 22-28** (3.0-4.0 µg/kg/day, i.p.) or saline for 4 consecutive days.[\[2\]](#)
 - BrdU Administration: On each of the 4 treatment days, co-administer BrdU (e.g., 100 mg/kg, i.p.).
 - Tissue Collection: On the 5th day, deeply anesthetize the mice and perform transcardial perfusion first with ice-cold PBS, followed by 4% PFA.[\[11\]](#)
 - Brain Extraction and Sectioning: Post-fix the brain in 4% PFA overnight, then cryoprotect in sucrose solution. Section the hippocampus into 40-50 µm slices using a cryostat.[\[11\]](#)
 - Immunohistochemistry: a. Mount sections on slides. b. Perform DNA denaturation using 2N HCl for 30 minutes at 37°C.[\[10\]](#)[\[11\]](#) c. Neutralize with boric buffer (0.1 M, pH 8.5) for 10 minutes.[\[10\]](#)[\[11\]](#) d. Block non-specific binding with blocking solution for 1-2 hours. e. Incubate with primary anti-BrdU antibody overnight at 4°C. f. Wash and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.

- Imaging and Analysis: Image the dentate gyrus of the hippocampus using a fluorescence microscope. Count the number of BrdU-positive cells. An increase in BrdU-positive cells in the treated group compared to control indicates enhanced neurogenesis.[2]

Assessment of Synaptogenesis

This protocol uses Western blotting to measure the expression of Postsynaptic Density Protein 95 (PSD-95), a key marker for excitatory synapses, in cortical neurons.[1][2]

- Materials:
 - Primary mouse cortical neuron cultures (or hippocampal/cortical tissue from treated animals)
 - **PE 22-28** (0.1 μ M for in vitro studies)
 - Laemmli buffer (or other suitable lysis buffer)
 - SDS-PAGE equipment and reagents
 - Nitrocellulose or PVDF membranes
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibody (e.g., mouse anti-PSD-95)
 - HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
 - Chemiluminescent substrate and imaging system
- Procedure:
 - Treatment (In Vitro): Treat primary cortical neurons with 0.1 μ M **PE 22-28** for various time points (e.g., 5 and 36 hours).[2]
 - Protein Extraction: Homogenize cells or tissue in lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).
 - SDS-PAGE: Load equal amounts of protein per lane and separate using SDS-PAGE.

- Western Blotting: a. Transfer separated proteins to a nitrocellulose membrane. b. Block the membrane for 1 hour at room temperature. c. Incubate with primary anti-PSD-95 antibody overnight at 4°C. d. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. e. Wash and apply chemiluminescent substrate.
- Imaging and Analysis: Capture the signal using an imaging system. Quantify band density and normalize to a loading control (e.g., β -actin). An increase in PSD-95 expression indicates enhanced synaptogenesis.[2]

Conclusion

PE 22-28 is a promising research peptide with potent antidepressant, neurogenic, and synaptogenic properties demonstrated in preclinical models. Its high affinity for the TREK-1 channel and improved in vivo stability make it a superior candidate to its parent compound, spadin. The protocols outlined in this document provide a comprehensive framework for researchers to conduct in vivo studies to further elucidate the therapeutic potential of **PE 22-28**. All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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